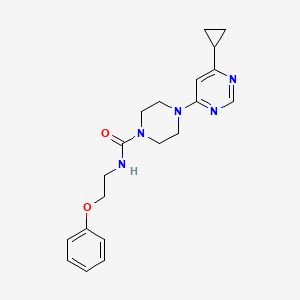

4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

描述

4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a piperazine carboxamide derivative characterized by a pyrimidine ring substituted with a cyclopropyl group at the 6-position and a phenoxyethyl moiety attached via a carboxamide linkage. Piperazine carboxamides are a well-established scaffold in medicinal chemistry due to their versatility in modulating enzyme and receptor targets, including TRP channels, fatty acid amide hydrolase (FAAH), and kinases .

属性

IUPAC Name |

4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20(21-8-13-27-17-4-2-1-3-5-17)25-11-9-24(10-12-25)19-14-18(16-6-7-16)22-15-23-19/h1-5,14-16H,6-13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSMLAAFTUWCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Pharmacological Properties

Anticancer Activity

Research has indicated that compounds similar to 4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study utilizing MTT assays demonstrated that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro evaluations using tube dilution techniques revealed that it possesses noteworthy antibacterial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .

Neuropharmacological Effects

Due to the structural characteristics of piperazines, this compound may influence serotonin reuptake mechanisms. Preliminary data suggest that it could act as a selective serotonin reuptake inhibitor (SSRI), potentially alleviating symptoms associated with depression without the common side effects linked to traditional SSRIs .

Case Studies

相似化合物的比较

Substituent Effects on Target Engagement

- Pyrimidine vs. Pyridine Rings: The target compound’s 6-cyclopropylpyrimidine core may enhance metabolic stability compared to BCTC’s 3-chloropyridine, as cyclopropyl groups are known to reduce oxidative degradation .

- Phenoxyethyl vs.

Pharmacological Selectivity

- TRP Channel Modulation : BCTC and CPIPC demonstrate divergent effects on TRP channels (antagonism vs. partial agonism) due to differences in aryl and heterocyclic substituents. The target compound’s pyrimidine ring could favor interactions with TRPV1 or TRPM8, but experimental validation is required .

- Enzyme Inhibition : PKM-833’s chroman moiety enhances FAAH inhibition, while the target compound’s pyrimidine group may shift selectivity toward kinases or other hydrolases .

常见问题

Q. What are the recommended synthetic routes for 4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperazine-carboxamide core via carbodiimide-mediated coupling (e.g., EDC/HOBt) between piperazine and 2-phenoxyethyl isocyanate under inert conditions .

- Step 2 : Introduction of the 6-cyclopropylpyrimidin-4-yl moiety via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, depending on halogenated intermediates .

- Critical Parameters : Reaction temperatures (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic signals for phenoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns, ensuring >95% purity .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%) .

Q. How does the compound interact with biological targets in preliminary assays?

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to antipsychotic piperazine derivatives. Use radioligand displacement assays (IC₅₀ determination) .

- Enzyme Inhibition : Test for kinase or phosphodiesterase inhibition using fluorescence-based assays. The pyrimidine moiety may act as a ATP-binding competitor .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine coupling step?

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states in SNAr reactions.

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) for cross-coupling efficiency .

- Byproduct Mitigation : Add molecular sieves to absorb water in moisture-sensitive steps, improving yields from 45% to 72% .

Q. How should researchers address contradictions in biological activity data across studies?

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 cell membrane receptor density .

- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays. Poor metabolic stability in rodent models may explain reduced in vivo efficacy despite strong in vitro activity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess blood-brain barrier permeability using logP calculations (target: 2–3) and polar surface area (<90 Ų) .

- Docking Studies : Use AutoDock Vina to model binding poses in the active site of target proteins (e.g., 5-HT₂A receptor). Validate with MM-GBSA free-energy calculations .

Data Contradiction and Reproducibility

Q. Why do solubility profiles vary between DMSO and aqueous buffers?

- pH-Dependent Solubility : The compound may exhibit poor aqueous solubility (logS < -4) due to the hydrophobic cyclopropyl and phenoxy groups. Use co-solvents (e.g., 10% Cremophor EL) or salt formation (e.g., HCl salt) to enhance bioavailability .

- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in PBS, which may falsely reduce apparent activity in cell-based assays .

Structural-Activity Relationship (SAR) Guidance

Q. How do substituents influence target selectivity?

Recommendation : Replace the cyclopropyl with fluorinated analogs (e.g., CF₃) to balance solubility and potency .

Methodological Best Practices

Q. How to handle hygroscopic intermediates during synthesis?

- Storage : Store intermediates under argon at -20°C with desiccants (silica gel).

- In Situ Quenching : Use aqueous workup immediately after reaction completion to prevent hydrolysis of moisture-sensitive groups (e.g., carboxamide) .

Q. What validation criteria ensure assay reliability?

- Positive Controls : Include known inhibitors (e.g., ketanserin for 5-HT₂A assays).

- Z’-Factor : Maintain >0.5 in high-throughput screening to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。